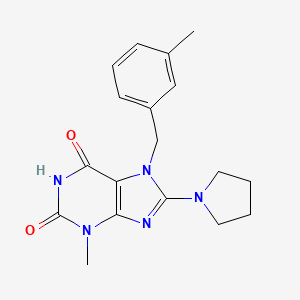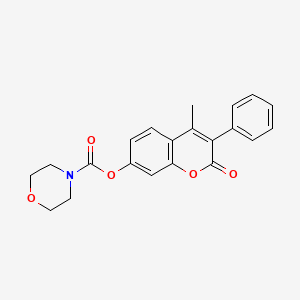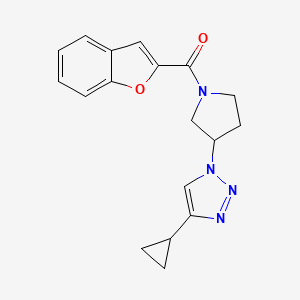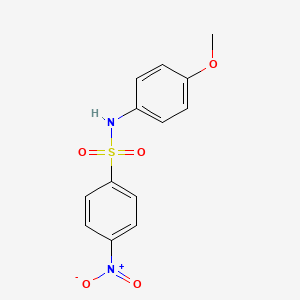![molecular formula C10H7F3N4O B2490251 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} CAS No. 338416-87-8](/img/structure/B2490251.png)
1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of aromatic hydrazones like 1H-pyrazole-4,5-dione derivatives often involves the Japp-Klingemann reaction, utilizing diazotized amines and carbonyl compounds. For instance, a related compound was synthesized using diazotized 4-aminoantipyrine and Meldrum's acid, showcasing the versatility of this approach in creating complex hydrazone structures (Kumar, Sadasivan, & Biju, 2018).
Molecular Structure Analysis
Aromatic hydrazones exhibit interesting structural characteristics, including azo/enol-hydrazone tautomerism, which can be influenced by pH. Structural elucidation often relies on techniques like UV–Visible, 1H NMR, ESR, and Mass spectral analysis. The structure of these compounds in the solid state and in solution can provide insights into their reactivity and potential as ligands in complex formations (Kumar, Sadasivan, & Biju, 2018).
Chemical Reactions and Properties
Aromatic hydrazones are known for their ability to form complexes with metals, acting as univalent tridentate ligands. The stoichiometry of these complexes often exhibits a 1:2 (M:L) ratio, highlighting the compound's capacity to interact with 3d-metal ions. This property is essential for the synthesis of metal complexes with potential antioxidant and antimicrobial activities (Kumar, Sadasivan, & Biju, 2018).
Scientific Research Applications
Synthesis and Characterization
1H-pyrazole derivatives, including those similar to the specified compound, have been synthesized and characterized in various studies. For instance, Kumar et al. (2018) synthesized an aromatic hydrazone using the Japp-Klingemann reaction, exploring its antioxidant and antimicrobial properties (Kumar, Biju, & Sadasivan, 2018). Similarly, Pettinari et al. (2018) designed pyrazolone-based hydrazone ligands for ruthenium(II)-arene complexes, investigating their anticancer activity (Pettinari, Marchetti, Di Nicola, Pettinari, Galindo, Petrelli, Cappellacci, Cuccioloni, Bonfili, Eleuteri, Guedes da Silva, & Pombeiro, 2018).
Biological Studies
Several studies have examined the biological properties of 1H-pyrazole derivatives. Bekhit et al. (2014) evaluated the anti-malarial and antileishmanial activities of 1H-pyrazole derivatives, discovering promising therapeutic potentials (Bekhit, Haimanot, & Hymete, 2014). In another study, Kumar et al. (2017) described the multicomponent synthesis of molecular hybrids containing pyrazole and thiazole moieties, assessing their apoptosis-inducing abilities (Kumar, Duhan, Kadyan, Bhardwaj, Saraf, & Mittal, 2017).
Chemical Reactions and Derivatives
The reactions and synthesis of derivatives of 1H-pyrazole compounds have been a focus of several studies. For instance, Şener et al. (2002) explored the reactions of cyclic oxalyl compounds with hydrazines, synthesizing various derivatives of 1H-pyrazole-3-carboxylic acid (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002). Additionally, Zora et al. (2016) described a synthetic method for 4-(phenylselanyl)pyrazoles, highlighting the potential for biological activities (Zora, Demirci, Kıvrak, & Kelgokmen, 2016).
properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)15-16-8-5-14-17-9(8)18/h1-5H,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPIJOMPAWRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=CNNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157341 |
Source


|
| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} | |
CAS RN |
338416-87-8 |
Source


|
| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)



![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)



